molecular formula C8H7FO2 B2766370 1-(3-Fluoro-5-hydroxyphenyl)ethanone CAS No. 1214333-95-5

1-(3-Fluoro-5-hydroxyphenyl)ethanone

Cat. No. B2766370
CAS RN: 1214333-95-5
M. Wt: 154.14
InChI Key: XEMPDCDMXJCUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-5-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 . It is also known as 3’-fluoro-5’-hydroxyacetophenone .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethanone group (C2H2O) attached to a 3-fluoro-5-hydroxyphenyl group (C6H4FO). The exact 3D structure is not provided in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. It is known that its molecular weight is 154.14 , but other properties such as boiling point, melting point, and solubility are not specified .

Scientific Research Applications

Synthesis of Antimicrobial Compounds

A study by Kumar et al. (2019) reports the synthesis of novel isoxazole derivatives from 1-(5-fluoro-2-hydroxyphenyl)ethanone, showcasing its utility in creating antimicrobial agents. These compounds exhibited significant in vitro activity against bacterial and fungal organisms, highlighting the potential of 1-(3-Fluoro-5-hydroxyphenyl)ethanone as a precursor in antimicrobial drug synthesis (Kumar et al., 2019).

Advanced Drug Synthesis

The compound has also been employed in the efficient synthesis of complex therapeutic agents. An example is its role in synthesizing Aprepitant, an NK(1) receptor antagonist used in chemotherapy-induced nausea and vomiting, showcasing its importance in synthesizing clinically relevant drugs with a high degree of stereochemical control (Brands et al., 2003).

Creation of Schiff Bases with Antimicrobial Activity

Puthran et al. (2019) describe the synthesis of Schiff bases using 1-(3-fluoro-4-methoxyphenyl)ethanone, which were then evaluated for their antimicrobial properties. This research demonstrates the compound’s utility in generating new chemical entities with potential therapeutic applications (Puthran et al., 2019).

Chemical Probes for Biological Systems

The compound serves as a starting material for the development of fluorescent probes, as seen in the work by Fang et al. (2019), where it was used to create a BODIPY-based probe with high selectivity for H2S. Such probes are invaluable tools for studying biological systems, offering insights into cellular processes and disease mechanisms (Fang et al., 2019).

Safety and Hazards

Specific safety and hazard information for 1-(3-Fluoro-5-hydroxyphenyl)ethanone is not provided in the available resources . As with all chemicals, it should be handled with appropriate safety precautions.

Mechanism of Action

properties

IUPAC Name

1-(3-fluoro-5-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5(10)6-2-7(9)4-8(11)3-6/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMPDCDMXJCUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.